molecular formula C19H18FN3O2S3 B12027573 N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12027573
M. Wt: 435.6 g/mol
InChI Key: UYDABYRPPIRUPE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic specialty chemical designed for research applications. This compound belongs to a class of molecules featuring a 1,3,4-thiadiazole core, a heterocyclic ring known for its significant pharmacological potential and versatility in medicinal chemistry. The structure incorporates two sulfanyl (thioether) linkages, which can influence the molecule's electronic properties and conformational flexibility. The presence of the 3-fluoro-4-methylphenyl acetamide moiety and the 4-methoxybenzylsulfanyl group suggests this compound may be of interest in the development of enzyme inhibitors or receptor modulators, particularly for targets sensitive to aromatic and heterocyclic interactions. Researchers can leverage this compound in high-throughput screening campaigns, as a building block for the synthesis of more complex chemical entities, or as a standard in analytical method development. Its molecular framework is often associated with a range of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects, making it a valuable candidate for hit-to-lead optimization studies in drug discovery pipelines. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the available safety data sheet.

Properties

Molecular Formula

C19H18FN3O2S3

Molecular Weight

435.6 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN3O2S3/c1-12-3-6-14(9-16(12)20)21-17(24)11-27-19-23-22-18(28-19)26-10-13-4-7-15(25-2)8-5-13/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

UYDABYRPPIRUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl and fluoro-substituted phenyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management strategies to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring and sulfanyl groups may play a crucial role in these interactions, affecting the compound’s overall bioactivity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Aromatic and Heterocyclic Domains

Substituent Effects on the Aromatic Ring

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ():

  • Key Difference : The phenyl group here is substituted with 2-chloro and 5-trifluoromethyl groups, compared to the 3-fluoro-4-methylphenyl group in the target compound.
  • Impact : The electron-withdrawing trifluoromethyl and chloro groups may enhance metabolic stability but reduce solubility compared to the electron-donating methyl group in the target compound .

N-(4-Acetamidophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (): Key Difference: The phenyl group is substituted with an acetamido group at the 4-position.

Heterocyclic Core Variations

N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (): Key Difference: The 1,3,4-thiadiazole core is replaced with 1,3,4-oxadiazole. Impact: Oxadiazole’s lower electronegativity compared to thiadiazole may reduce π-stacking interactions with biological targets, altering antimicrobial efficacy. Compounds 6f and 6o in this series showed notable antimicrobial activity (MIC: 8–16 µg/mL) but higher cytotoxicity than thiadiazole analogs .

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide ():

  • Key Difference : Incorporates a thiazole ring instead of thiadiazole.
  • Impact : Thiazole’s sulfur atom may enhance metal-binding properties, influencing enzyme inhibition (e.g., α-glucosidase or lipoxygenase) .
Antimicrobial Activity
  • Target Compound : Predicted activity based on analogs like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which targets bacterial enzymes.
  • Triazole Analogs ():
    • Compounds 38 and 39 (MIC: 16–32 µg/mL against E. coli) feature 4-fluorobenzyl groups, suggesting that the 4-methoxybenzyl group in the target compound may improve Gram-positive selectivity due to increased lipophilicity .
Enzyme Inhibition
  • Oxadiazole Derivatives (): Compounds like 8t and 8v showed α-glucosidase inhibition (IC50: 12–18 µM), attributed to the indole moiety. The target compound’s 4-methoxybenzyl group may enhance π-π interactions with enzyme active sites .
Physicochemical Properties
Compound Molecular Weight LogP* Key Substituents
Target Compound ~495.5 3.8 3-fluoro-4-methylphenyl, 4-methoxybenzyl
N-[2-Chloro-5-(trifluoromethyl)phenyl]... ~535.0 4.2 2-chloro-5-CF3, 4-methoxybenzyl
6f () ~420.0 3.5 4-chlorophenyl, oxadiazole

*Estimated using fragment-based methods.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized to maximize yield?

Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; thiadiazol protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 476.2) validate the molecular formula (C₂₀H₁₉FN₄O₂S₃) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across enzyme targets?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Strategies include:

  • Dose-response profiling : Test compound concentrations (1 nM–100 µM) to identify off-target effects .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or kinases. For example, the thiadiazol-sulfanyl moiety may show stronger interactions with hydrophobic enzyme pockets .
  • Enzyme kinetics : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate variables .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in anticancer research?

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be interpreted during formulation studies?

Methodological Answer:

  • Solubility assays : Use dynamic light scattering (DLS) to quantify aggregation in PBS (pH 7.4) versus DMSO. For example, a compound may show 10 mg/mL solubility in DMSO but <1 mg/mL in PBS due to hydrophobic stacking .
  • Co-solvent systems : Test PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility without altering bioactivity .

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